Dehydro Ivabradine Oxalate
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Overview
Description
Dehydro Ivabradine Oxalate is a chemical compound with the molecular formula C29H36N2O9 and a molecular weight of 556.60 g/mol It is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina and heart failure
Mechanism of Action
Target of Action
Dehydro Ivabradine Oxalate primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” channel pacemaker current (If) in the sinoatrial node of cardiac tissue . These channels play a crucial role in controlling the heart rate .
Mode of Action
this compound acts by selectively inhibiting the If channels in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the sinoatrial node, and ultimately reducing the heart rate . This results in more blood flow to the myocardium .
Biochemical Pathways
It’s known that the compound’s action on the if channels influences the heart rate control mechanisms . In a mouse study, ivabradine prevented the progression from coxsackievirus-induced myocarditis to dilated cardiomyopathy through inhibition of the p38 MAPK pathway .
Pharmacokinetics
Ivabradine has a bioavailability of 40%, is 70% protein-bound, and is metabolized in the liver (first-pass) >50% via CYP3A4-mediated pathways . The elimination half-life is approximately 2 hours, and it is excreted via the kidneys and feces .
Result of Action
The primary result of this compound’s action is a reduction in heart rate, which can lead to more blood flow to the myocardium . This can reduce the risk of hospitalization for worsening heart failure in adult patients and treat stable symptomatic heart failure as a result of dilated cardiomyopathy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics can alter the pharmacokinetics of ivabradine
Biochemical Analysis
Biochemical Properties
Ivabradine, a related compound, acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate and thus more blood to flow to the myocardium . It’s plausible that Dehydro Ivabradine Oxalate may interact with similar enzymes, proteins, and biomolecules.
Cellular Effects
Ivabradine has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It’s possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Ivabradine lowers heart rate by selectively inhibiting If channels in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels . This could suggest a similar mechanism of action for this compound.
Temporal Effects in Laboratory Settings
Ivabradine has demonstrated improved clinical outcomes due to reduction in heart failure readmissions
Dosage Effects in Animal Models
Ivabradine has shown favorable effects on left ventricular remodeling in animal models by decreasing cardiomyocyte hypertrophy and interstitial fibrosis .
Metabolic Pathways
Dysregulated oxalate metabolism has been linked to cardiovascular diseases , suggesting that this compound could potentially interact with enzymes or cofactors involved in oxalate metabolism.
Transport and Distribution
Ivabradine is a HCN channel blocker used to reduce the risk of hospitalization for worsening heart failure in adult patients , suggesting that this compound may have similar transport and distribution characteristics.
Subcellular Localization
Subcellular localization can be a potential treatment target in disease therapy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine Oxalate involves multiple steps, starting from the basic structure of Ivabradine. The process typically includes the following steps:
Formation of the Core Structure: The core structure of Ivabradine is synthesized through a series of reactions involving the formation of a bicyclo[4.2.0]octa-1,3,5-triene ring system.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This includes the addition of methoxy groups and the formation of the benzazepinone ring.
Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydro Ivabradine Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Dehydro Ivabradine Oxalate has several scientific research applications, including:
Pharmaceutical Research: It is used to study the pharmacokinetics and pharmacodynamics of Ivabradine derivatives.
Biological Studies: Researchers use it to investigate its effects on biological systems, particularly in cardiovascular research.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications and as a lead compound for developing new drugs.
Industrial Applications: It is used in the development of analytical methods and quality control processes for pharmaceutical production.
Comparison with Similar Compounds
Ivabradine: The parent compound, used for treating chronic stable angina and heart failure.
N-Desmethyl Ivabradine: A metabolite of Ivabradine with similar pharmacological properties.
Ivabradine Hydrochloride: Another derivative used in pharmaceutical formulations.
Uniqueness: Dehydro Ivabradine Oxalate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy, reduce side effects, or provide new therapeutic applications .
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJJKAYCYVLIR-ZMBIFBSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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